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molecular formula C10H8FNO3 B8415104 Methyl 6-fluoro-1,2-benzisoxazole-3-acetate

Methyl 6-fluoro-1,2-benzisoxazole-3-acetate

Cat. No. B8415104
M. Wt: 209.17 g/mol
InChI Key: ZPJAAXKYLXVJGY-UHFFFAOYSA-N
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Patent
US05523278

Procedure details

Hydrogen chloride gas is bubbled into a cold (ice/water bath) solution of 6-fluoro-1,2-benzisoxazole-3-acetic acid (13.7 g, 0.0702 mol) in methanol over a 15 minute period. The reaction mixture is concentrated in vacuo to obtain a brown-orange solid. Flash column chromatography of the solid using silica gel and methylene chloride gives the title product as a white solid, mp 60°-61° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[N:8][O:9][C:5]=2[CH:4]=1.[CH2:16](Cl)Cl>CO>[F:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([O:13][CH3:16])=[O:12])=[N:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.7 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)CC(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown-orange solid

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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